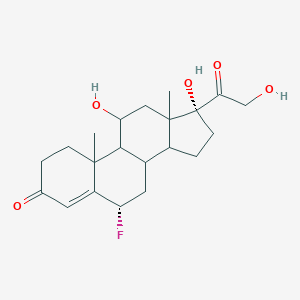![molecular formula C14H9N5O B304634 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one, also known as PTQX, is a heterocyclic compound with a molecular formula C12H7N5O. PTQX has been the subject of extensive research due to its potential as a therapeutic agent for various neurological disorders.
作用机制
The mechanism of action of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is not fully understood. However, it has been reported to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may prevent excessive glutamate release, which is associated with neuronal damage and death.
Biochemical and Physiological Effects:
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to possess several biochemical and physiological effects. In animal studies, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with neuroinflammation and neuronal damage.
实验室实验的优点和局限性
The advantages of using 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one in lab experiments include its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, the limitations of using 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one include its potential toxicity and the need for careful dosing and monitoring.
未来方向
There are several future directions for research on 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one. One area of interest is the development of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one as a potential therapeutic agent for other neurological disorders such as depression and anxiety. Additionally, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may have potential as a tool for studying the role of glutamate receptors in the brain and their involvement in neurological disorders.
Conclusion:
In conclusion, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound with potential therapeutic applications in various neurological disorders. Its mechanism of action involves blocking the NMDA receptor, which may prevent excessive glutamate release and neuronal damage. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has several biochemical and physiological effects and has been investigated for its potential as a radioligand for imaging glutamate receptors in the brain. While 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has advantages for lab experiments, its potential toxicity and the need for careful dosing and monitoring must be considered. Future research on 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one may lead to the development of new therapeutic agents and a better understanding of the role of glutamate receptors in the brain.
合成方法
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can be synthesized by reacting 3-aminopyridine with 2-chloro-1-nitrosoquinoxaline in the presence of a base. The resulting intermediate is then reduced to 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one using a reducing agent such as sodium borohydride. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
科学研究应用
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. In animal studies, 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has been shown to possess anticonvulsant, neuroprotective, and cognitive-enhancing properties. 1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one has also been investigated for its potential as a radioligand for imaging glutamate receptors in the brain.
属性
产品名称 |
1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one |
|---|---|
分子式 |
C14H9N5O |
分子量 |
263.25 g/mol |
IUPAC 名称 |
1-pyridin-3-yl-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C14H9N5O/c20-14-13-18-17-12(9-4-3-7-15-8-9)19(13)11-6-2-1-5-10(11)16-14/h1-8H,(H,16,20) |
InChI 键 |
AEYQNTXXJODDKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CN=CC=C4 |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C3=NN=C(N23)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-amino-4-(4-methoxyphenyl)-9-oxo-N-phenyl-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304552.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304554.png)
![4-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-9-oxo-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304555.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304556.png)
![methyl 2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}propanoate](/img/structure/B304557.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](phenyl)methanone](/img/structure/B304562.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
